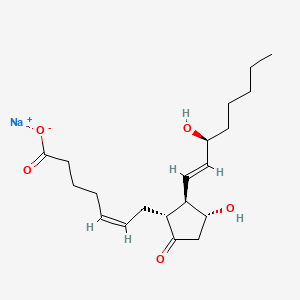
Prostaglandin E2 sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostaglandin E2 sodium salt is a biologically active lipid compound that belongs to the prostaglandin family. Prostaglandins are derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the induction of labor. This compound is particularly known for its involvement in inflammatory responses and its ability to modulate immune functions .
準備方法
Synthetic Routes and Reaction Conditions
Prostaglandin E2 sodium salt can be synthesized through the enzymatic conversion of arachidonic acid. The process involves several steps:
Release of Arachidonic Acid: Arachidonic acid is released from membrane phospholipids by the action of phospholipases.
Conversion to Prostaglandin H2: Arachidonic acid is then converted to an unstable endoperoxide intermediate, prostaglandin H2, by the enzyme cyclooxygenase (COX).
Isomerization to Prostaglandin E2: Prostaglandin H2 is finally isomerized to prostaglandin E2 by specific terminal synthases.
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes, where enzymes are employed to catalyze the conversion of arachidonic acid to prostaglandin E2. The process is optimized to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
Prostaglandin E2 sodium salt undergoes various chemical reactions, including:
Oxidation: Prostaglandin E2 can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in prostaglandin E2.
Substitution: Substitution reactions can occur at specific sites on the prostaglandin E2 molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various prostaglandin metabolites, which can have different biological activities and functions .
科学的研究の応用
Prostaglandin E2 sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: this compound is used to investigate the role of prostaglandins in cellular signaling and immune responses.
Medicine: It is employed in research related to inflammation, pain management, and the development of new therapeutic agents.
Industry: This compound is used in the production of pharmaceuticals and as a research tool in various industrial applications
作用機序
Prostaglandin E2 sodium salt exerts its effects by binding to specific prostaglandin receptors, known as EP receptors (EP1, EP2, EP3, and EP4). These receptors are G protein-coupled receptors that activate various intracellular signaling pathways, including the cAMP-PKA pathway. The activation of these pathways leads to diverse physiological responses, such as vasodilation, modulation of immune functions, and induction of labor .
類似化合物との比較
Prostaglandin E2 sodium salt can be compared with other prostaglandins, such as:
Prostaglandin F2α: Known for its role in inducing labor and regulating blood flow.
Prostaglandin D2: Involved in allergic responses and sleep regulation.
Prostaglandin I2 (Prostacyclin): Plays a role in inhibiting platelet aggregation and vasodilation .
This compound is unique due to its wide range of biological activities and its involvement in both pro-inflammatory and anti-inflammatory processes .
特性
CAS番号 |
53697-17-9 |
|---|---|
分子式 |
C20H31NaO5 |
分子量 |
374.4 g/mol |
IUPAC名 |
sodium;(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,19+;/m0./s1 |
InChIキー |
RNLHOHBNRFOAGH-FNCSRODBSA-M |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O)O.[Na+] |
正規SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















